molecular formula C7H4ClN3O2 B1388518 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid CAS No. 1016241-80-7

4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid

Cat. No. B1388518
M. Wt: 197.58 g/mol
InChI Key: NXTZXTJRFVPNNX-UHFFFAOYSA-N
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Description

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates . It is used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . Another method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves preparing ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane .


Molecular Structure Analysis

The molecular structure of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is characterized by a pyrrolo[2,3-d]pyrimidine core . This core is common in several Janus kinase (JAK) inhibitors .


Chemical Reactions Analysis

The chlorination of carbonyl with phosphorus oxychloride is used to obtain a dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine include a melting point of 287–288 °C . It is soluble in DMSO, ethyl acetate, and methanol .

Scientific Research Applications

Janus Kinase (JAK) Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine serves as a practical building block in the synthesis of many JAK inhibitors . JAK inhibitors interfere with the JAK-STAT signal pathway, which is involved in cell division, death, and tumor formation processes .
  • Methods of Application: An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with 31% overall yield is described .
  • Results or Outcomes: JAK inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .

Anticancer Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A new series of pyrrolo[2,3-D]pyrimidine derivatives containing chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 were synthesized for anticancer applications .
  • Methods of Application: The compounds were synthesized using a microwave technique .
  • Results or Outcomes: Compounds 14a, 16b, and 18b were the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (26.1 μg/ml) .

Antiviral and Antiproliferative Treatments

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: Pyrrolo[2,3-D]pyrimidines, including 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine, have been widely investigated for their pharmaceutical activities.
  • Methods of Application: Specific methods of application are not mentioned in the source.
  • Results or Outcomes: These compounds show potential in antiviral and antiproliferative treatments, particularly against human cytomegalovirus and herpes simplex virus type 1.

Synthesis of CP690550 and CGP76030

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is an important pharmaceutical intermediate, which is widely used in the synthesis of many pharmaceutical intermediates at home and abroad, including CP690550, CGP76030 .
  • Methods of Application: Specific methods of application are not mentioned in the source .
  • Results or Outcomes: 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine was the scaffold for many commercially available drugs .

Development of Potent Kinase Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine serves as a scaffold for developing potent kinase inhibitors, including promising candidates for cancer therapy and innovative treatments for inflammatory skin disorders like atopic dermatitis .
  • Methods of Application: Specific methods of application are not mentioned in the source .
  • Results or Outcomes: These kinase inhibitors have potential therapeutic applications in the treatment of diverse diseases, including cancer .

Organic Compound Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine plays a crucial role in advancing therapeutic interventions and organic compound synthesis, showcasing its versatility and importance in various scientific fields .
  • Methods of Application: Synthesizing 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine typically involves intricate multi-step organic reactions, necessitating precise control of reaction conditions to ensure high yields and purity .
  • Results or Outcomes: Despite the synthetic challenges, its versatility and potential applications make it a subject of continued interest and exploration in both academic and industrial research settings .

Synthesis of Tofacitinib

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is an intermediate in the synthesis of Tofacitinib , a drug widely used in the treatment of adult patients with moderate to severe rheumatoid arthritis who have an inadequate response or intolerance to methotrexate .
  • Methods of Application: Specific methods of application are not mentioned in the source .
  • Results or Outcomes: Tofacitinib has shown significant efficacy in reducing symptoms and improving physical function in patients with rheumatoid arthritis .

Synthesis of 3-Phosphoinositide-Dependent Kinase 1 (PDK1) Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Analogs of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine substituted with different amines have been identified as potent inhibitors of 3-Phosphoinositide-Dependent Kinase 1 (PDK1), a crucial target in cancer therapy .
  • Methods of Application: Specific methods of application are not mentioned in the source .
  • Results or Outcomes: These PDK1 inhibitors have potential therapeutic applications in the treatment of cancer .

Organic Electronics and Materials Science

  • Scientific Field: Materials Science
  • Application Summary: 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine’s unique structure and electronic properties make it an attractive candidate for developing novel materials, such as organic semiconductors or ligands for catalysis .
  • Methods of Application: Specific methods of application are not mentioned in the source .
  • Results or Outcomes: Its utilization in materials science and organic electronics is gaining attention .

Future Directions

Given its role as a key intermediate in the synthesis of various pharmaceuticals, the future directions for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid likely involve continued exploration of its potential applications in drug synthesis .

properties

IUPAC Name

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-3-1-4(7(12)13)11-6(3)10-2-9-5/h1-2H,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTZXTJRFVPNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C(=NC=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671984
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid

CAS RN

1016241-80-7
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
Reactant of Route 2
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
Reactant of Route 3
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
Reactant of Route 4
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4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
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4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
Reactant of Route 6
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid

Citations

For This Compound
1
Citations
HK Park, H Jeong, E Ko, G Lee, JE Lee… - Journal of Medicinal …, 2017 - ACS Publications
Although Hsp90 inhibitors can inhibit multiple tumorigenic pathways in cancer cells, their anticancer activity has been disappointingly modest. However, by forcing Hsp90 inhibitors into …
Number of citations: 45 pubs.acs.org

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